IDT307

概要

説明

科学的研究の応用

IDT307は、以下を含む幅広い科学研究における応用があります。

化学: 神経伝達物質輸送体の挙動を研究するための蛍光プローブとして使用されます。

生物学: 神経伝達物質の取り込みと分布を視覚化する細胞イメージングで使用されます。

医学: 神経変性疾患のメカニズムを理解し、潜在的な治療薬を開発するための研究で使用されます。

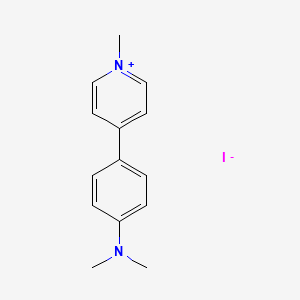

作用機序

IDT307は、ドーパミン輸送体、ノルエピネフリン輸送体、およびセロトニン輸送体の基質として作用することにより、その効果を発揮します。細胞に取り込まれると、this compoundは蛍光を発し、研究者は神経伝達物質の輸送と分布を視覚化して研究することができます。 この化合物のこれらの輸送体との相互作用は、キニーネなどの特定の阻害剤によって阻害されやすく .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

生化学分析

Biochemical Properties

IDT307 interacts with various enzymes and proteins. It is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . The nature of these interactions involves the uptake of this compound into cells, which then fluoresces .

Cellular Effects

The effects of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide on cells are significant. It is transported into choroid plexus epithelial (CPE) cells at the apical membrane and highly accumulates in mitochondria . This compound influences cell function by being a substrate for various transporters, affecting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various transporters. As a substrate for DAT, NET, and SERT, it is taken up into cells . This uptake process is dependent on concentration, temperature, membrane potential, and pH .

Metabolic Pathways

The specific metabolic pathways that 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is involved in are not clearly defined in the current literature. Given its interactions with DAT, NET, and SERT, it is likely involved in pathways related to these transporters .

Transport and Distribution

This compound is transported into CPE cells at the apical membrane and highly accumulates in mitochondria . There is little efflux of this compound into the blood capillary space .

Subcellular Localization

The subcellular localization of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is primarily in the mitochondria of cells

準備方法

合成経路と反応条件

IDT307の合成には、4-ジメチルアミノベンズアルデヒドとメチルピリジニウムヨージドを特定の条件下で反応させることが含まれます。 反応には通常、ジメチルスルホキシドなどの溶媒と、目的の生成物の形成を促進する触媒が必要です .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終生成物の高収率と純度を確保するために、温度、圧力、溶媒濃度を含む反応条件を慎重に制御することが含まれます .

化学反応の分析

反応の種類

IDT307は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、異なる生成物を形成することができます。

還元: 還元反応は、this compoundの構造を変更し、新しい化合物の形成につながります。

置換: This compoundは、置換反応に参加することができ、その場合、ある官能基が別の官能基に置き換えられます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、さまざまな酸化誘導体の形成につながる可能性がありますが、還元は還元された類似体の生成につながる可能性があります .

類似化合物との比較

類似化合物

1-メチル-4-フェニルピリジニウム: IDT307に類似したドーパミン神経毒。

4-(4-ジメチルアミノ)フェニル-1-メチルピリジニウムヨージド: 神経伝達物質輸送体の別の蛍光基質

独自性

This compoundは、カテコールアミンニューロン細胞体に高い選択性を持ち、細胞に取り込まれた後に蛍光を発する能力により、ユニークです。 これは、さまざまな生物学的システムにおける神経伝達物質輸送体の機能を研究するための貴重なツールとなっています .

特性

IUPAC Name |

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMWVBRDIKKGII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530139 | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-41-9 | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1141-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is IDT307 and how does it interact with its target?

A1: this compound (4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide) is a fluorescent analog of 1-methyl-4-phenylpyridinium (MPP+). It acts as a substrate for certain monoamine transporters, primarily the Plasma Membrane Monoamine Transporter (PMAT). Upon entering cells via these transporters, this compound becomes fluorescent, allowing for real-time visualization and quantification of transporter activity [].

Q2: Which transporters does this compound interact with?

A2: this compound exhibits a higher affinity for PMAT compared to other organic cation transporters (OCT1-3). While it can be transported by OCT1, it shows significantly less interaction with OCT2 and OCT3 [, ]. This compound has also been used to study the serotonin transporter (SERT) [, ].

Q3: How is this compound used to study transporter function in live cells?

A3: The fluorescent properties of this compound make it a valuable tool for live cell imaging studies. Researchers can visualize its uptake in real-time using techniques like confocal microscopy and microplate fluorimetry []. This allows for the assessment of transporter localization, trafficking, and the impact of potential inhibitors on transport activity [, , ].

Q4: What is the significance of this compound's selectivity for PMAT?

A4: The preferential interaction of this compound with PMAT over OCTs is particularly valuable because it enables researchers to differentiate PMAT-mediated monoamine and organic cation transport from that mediated by OCT1-3. This is crucial as these transporters often share substrates and inhibitors, making it challenging to study them individually [].

Q5: How does this compound behave in the blood-cerebrospinal fluid barrier (BCSFB)?

A5: Studies using live tissue imaging in mouse models have shown that this compound is transported from the cerebrospinal fluid (CSF) into choroid plexus epithelial cells, primarily via PMAT. Once inside the cells, this compound accumulates significantly within mitochondria, with minimal efflux back into the blood []. This suggests a potential role of PMAT in the BCSFB for regulating brain exposure to certain organic cations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1663318.png)